
2-(2-Formyl-phenoxy)-N-(3-nitro-phenyl)-acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 2-(2-Formyl-phenoxy)-N-(3-nitro-phenyl)-acetamide is a chemical entity that has been synthesized and characterized in various studies. It is related to a class of compounds that have shown potential in biological activities, such as anticancer, anti-inflammatory, and analgesic properties . The compound's structure is closely related to other acetamide derivatives, which have been the subject of extensive research due to their diverse pharmacological activities and their role in biological systems .
Synthesis Analysis
The synthesis of related acetamide derivatives often involves the use of substituted phenols and various amine moieties. For instance, the Leuckart synthetic pathway has been utilized to develop novel series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives, which have shown promising biological activities . Silylated derivatives of N-(2-hydroxyphenyl)acetamide have been synthesized through reactions with chlorotrimethylsilane and subsequent transsilylation . These methods highlight the versatility of synthetic approaches in creating a wide array of acetamide derivatives with potential therapeutic applications.
Molecular Structure Analysis
The molecular structure of acetamide derivatives has been extensively studied using various spectroscopic techniques and X-ray crystallography. For example, the crystal structure of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides has been determined, revealing insights into the conformation and hydrogen bonding patterns of these molecules . Similarly, the crystal structure of (E)-2,2,2-Trifluoro-N-[2-(2-nitrovinyl)phenyl]acetamide has been investigated, showing intermolecular hydrogen bonds and disordered atoms in the crystal lattice . These structural analyses are crucial for understanding the properties and potential interactions of these compounds with biological targets.
Chemical Reactions Analysis
Acetamide derivatives can undergo various chemical reactions, including hydrogen bonding with phenols . The ability to form complexes with phenols is significant as it can influence the biological activity and solubility of these compounds. Additionally, the reactivity of these molecules can be altered through substitutions on the aromatic ring, as seen in the synthesis of substituted N-(2-hydroxyphenyl)-2-((4-methylbenzenesulfonyl)amino)acetamides . Understanding these chemical reactions is essential for the design of new compounds with desired properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. For instance, the presence of halogens on the aromatic ring has been found to favor anticancer and anti-inflammatory activities . The electronic behavior of intramolecular hydrogen bonds has been established through NBO studies, which can affect the compound's stability and reactivity . Additionally, molecular docking studies have been performed to evaluate the antiviral activity of these compounds against targets such as SARS-CoV-2, indicating their potential as therapeutic agents .
Aplicaciones Científicas De Investigación
Advanced Oxidation Processes for Environmental Remediation
Research on the degradation of acetaminophen by advanced oxidation processes (AOPs) has shown significant insights into the pathway, by-products, and biotoxicity of similar compounds. This study highlights the effectiveness of AOPs in treating water contaminants and suggests potential applications in environmental remediation (Qutob et al., 2022).
Biological Effects of Acetamide and Derivatives
Investigations into the biological effects of acetamide, formamide, and their derivatives have been updated to provide a comprehensive understanding of their toxicological profiles. This body of work emphasizes the importance of understanding the biological consequences of exposure to these chemicals, which could be relevant for safety assessments and therapeutic applications of similar compounds (Kennedy, 2001).
Pharmacological Activities of Phenoxy Acetamide Derivatives
A literature survey focused on the chemical diversity and pharmacological activities of phenoxy acetamide and its derivatives highlights their potential as therapeutic candidates. This review sheds light on the significant role these compounds can play in drug development, offering insights into their safety and efficacy profiles (Al-Ostoot et al., 2021).
Molecular Pathogenesis and Treatment of Acetaminophen-induced Liver Injury
Research on acetaminophen-induced liver injury (AILI) delves into the molecular mechanisms involved in its pathogenesis and potential treatment options. This study is crucial for understanding how similar compounds might induce hepatotoxicity and the strategies that could mitigate such effects (Cai et al., 2022).
Atmospheric Impact of Nitrated Phenols
A review of nitrated phenols in the atmosphere, including their sources, analytical detection methods, and environmental impacts, provides valuable information on the environmental behavior of nitro-derivatives. Such studies can inform the environmental monitoring and management strategies for compounds with similar structural elements (Harrison et al., 2005).
Propiedades
IUPAC Name |
2-(2-formylphenoxy)-N-(3-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O5/c18-9-11-4-1-2-7-14(11)22-10-15(19)16-12-5-3-6-13(8-12)17(20)21/h1-9H,10H2,(H,16,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRVILQPCRKFUAU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)OCC(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Formyl-phenoxy)-N-(3-nitro-phenyl)-acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(3-Pyridinylmethyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B1298697.png)
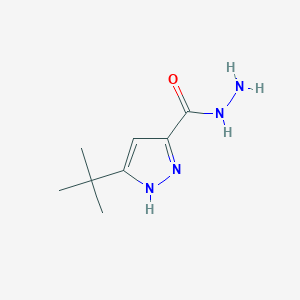
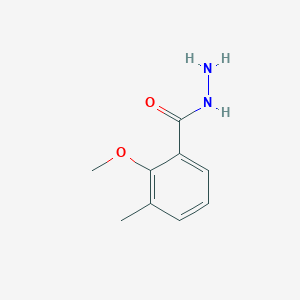
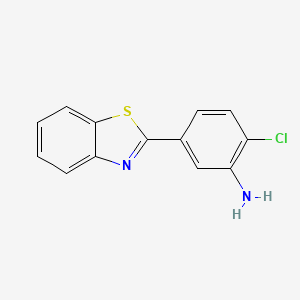


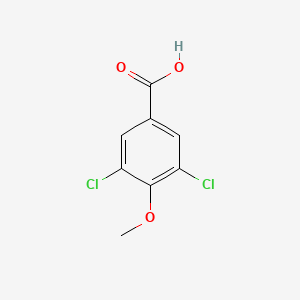




![2-[(1-Methyl-1H-pyrazole-3-carbonyl)-amino]-benzoic acid](/img/structure/B1298741.png)
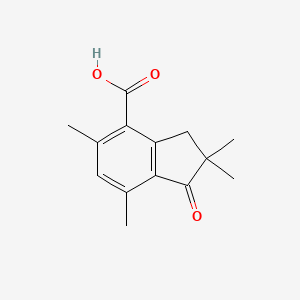
![5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1298743.png)